molecular formula C6H12O B2392684 [(1S)-2,2-dimethylcyclopropyl]methanol CAS No. 112668-36-7

[(1S)-2,2-dimethylcyclopropyl]methanol

Cat. No.: B2392684
CAS No.: 112668-36-7
M. Wt: 100.161
InChI Key: HCRFKZNNRFJHKW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S)-2,2-dimethylcyclopropyl]methanol is an organic compound with the molecular formula C6H12O It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with two methyl groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 2,2-dimethylcyclopropane with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired methanol derivative. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using specialized reactors. The process is optimized for efficiency, with considerations for reaction time, temperature control, and purification steps to isolate the final product. Industrial methods may also employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(1S)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the methanol group to other functional groups, such as alkanes, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of pyridine, phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 2,2-dimethylcyclopropylcarboxylic acid or 2,2-dimethylcyclopropylaldehyde.

    Reduction: Formation of 2,2-dimethylcyclopropane.

    Substitution: Formation of 2,2-dimethylcyclopropyl chloride or bromide.

Scientific Research Applications

[(1S)-2,2-dimethylcyclopropyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1S)-2,2-dimethylcyclopropyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and methanol group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(1S)-2,2-dimethylcyclopropyl]methanol can be compared with other cyclopropyl derivatives, such as:

    Cyclopropylmethanol: Lacks the additional methyl groups, resulting in different reactivity and properties.

    2,2-Dimethylcyclopropane: Does not contain the methanol group, affecting its chemical behavior and applications.

    Cyclopropanemethanol: Similar structure but without the methyl substitutions, leading to variations in stability and reactivity.

The uniqueness of this compound lies in its specific combination of a cyclopropane ring with two methyl groups and a methanol group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[(1S)-2,2-dimethylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRFKZNNRFJHKW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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